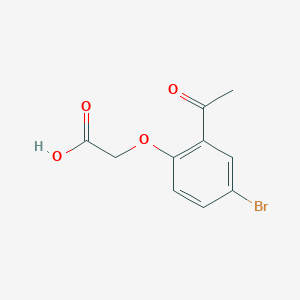

2-(2-Acetyl-4-bromophenoxy)acetic acid

Overview

Description

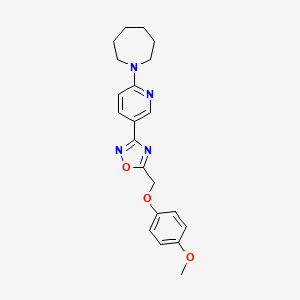

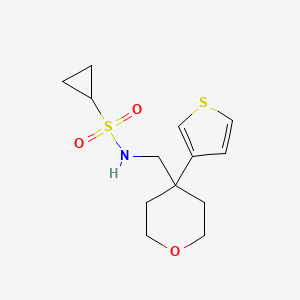

2-(2-Acetyl-4-bromophenoxy)acetic acid (2-ABPA) is an organic compound containing a carboxylic acid group and a bromophenoxy group. It is a white powder that is soluble in water and organic solvents. 2-ABPA has a variety of applications in scientific research, including as a reagent, an inhibitor, and a substrate. This compound is also used in the synthesis of other compounds, such as 4-bromophenoxyacetic acid (4-BPAA).

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

2-(2-Acetyl-4-bromophenoxy)acetic acid has been investigated for its potential anti-inflammatory and analgesic effects. Researchers have explored its activity against cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. Although more studies are needed, initial findings suggest that this compound may modulate inflammatory pathways, making it a candidate for drug development in pain management and inflammation-related disorders .

COX-2 Inhibition

As mentioned earlier, 2-(2-Acetyl-4-bromophenoxy)acetic acid inhibits COX-2, which is overexpressed in inflammatory conditions. COX-2 inhibitors are valuable in treating pain, inflammation, and certain cancers. Further research could explore its selectivity, potency, and safety profile as a COX-2 inhibitor .

Antimicrobial Activity

While not extensively studied, this compound’s antimicrobial potential warrants attention. Preliminary qualitative assays have indicated its presence, suggesting that it might exhibit antibacterial or antifungal properties. Researchers could explore its mechanism of action and evaluate its efficacy against specific pathogens .

Synthetic Chemistry and Medicinal Chemistry

2-(2-Acetyl-4-bromophenoxy)acetic acid serves as a valuable building block in synthetic chemistry. Its unique structure allows for derivatization, making it useful for designing novel compounds. Medicinal chemists can modify its functional groups to create analogs with improved pharmacological properties .

Agrochemical Applications

Phenoxyacetic acids, including this compound, have been investigated for their herbicidal properties. Researchers explore their effects on plant growth and weed control. While not widely used, they contribute to the development of environmentally friendly herbicides .

Environmental Studies

Understanding the fate and behavior of 2-(2-Acetyl-4-bromophenoxy)acetic acid in the environment is crucial. Researchers study its degradation pathways, persistence, and potential impact on ecosystems. This knowledge informs risk assessments and environmental regulations .

properties

IUPAC Name |

2-(2-acetyl-4-bromophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-6(12)8-4-7(11)2-3-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKLKLLENLTZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Acetyl-4-bromophenoxy)acetic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-butoxy-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2739866.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiophene-3-carboxamide](/img/structure/B2739870.png)

![5-[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2739873.png)

![3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2739878.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B2739886.png)